molecular formula C11H7N3O B2643059 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 39883-32-4

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2643059
CAS No.: 39883-32-4
M. Wt: 197.197
InChI Key: DQBRKKGTJNHOBR-UHFFFAOYSA-N
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Description

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile, also known as Nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. Nifedipine is a dihydropyridine derivative that belongs to the class of L-type calcium channel blockers. It works by inhibiting the influx of calcium ions into the smooth muscle cells of the heart and blood vessels, thereby reducing their contractility and increasing their relaxation.

Scientific Research Applications

Synthesis and Structural Analysis

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile and its derivatives are extensively researched in the field of chemistry for their structural and spectroscopic properties. Cetina et al. (2010) synthesized and analyzed various pyridine derivatives, focusing on their structural features using IR, electronic, UV–vis absorption, and fluorescence spectroscopy. The study highlighted the influence of substituents on the emission spectra of these compounds, providing valuable insights into their optical properties (Cetina, Tranfić, Sviben, & Jukić, 2010). Additionally, Jansone et al. (2007) presented a detailed X-ray diffraction analysis of certain pyridine derivatives, revealing their molecular structure and crystalline properties (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Optical and Junction Characteristics

Zedan, El-Taweel, and El-Menyawy (2020) conducted a comprehensive study on the thermal, structural, optical, and diode characteristics of certain pyridine derivatives. Their research delved into the polycrystalline nature, optical functions, and the behavior of thin films of these compounds when deposited onto substrates, demonstrating their potential in fabricating heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Chemical Reactivity and Functionalization

The chemical reactivity and functionalization of this compound derivatives have been a subject of interest in scientific research. For instance, Ravi et al. (2020) explored the synthesis, characterization, and pharmacological evaluation of azo molecules derived from 2-aminothiazole and different pyridone derivatives. Their study highlighted the antimicrobial and antimycobacterial activities of these compounds, as well as their DNA cleavage efficiency, offering a gateway to novel pharmaceutical applications (Ravi, J, M, Kumar, & Kandgal, 2020).

Properties

IUPAC Name

2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-1-2-10(14-11(9)15)8-3-5-13-6-4-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRKKGTJNHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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